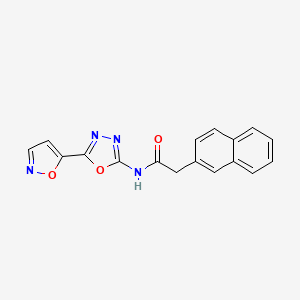

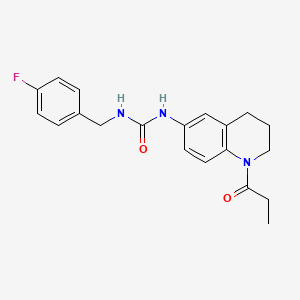

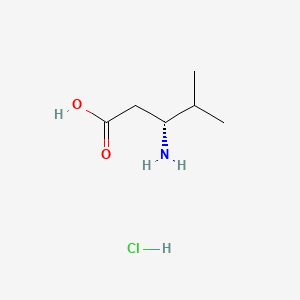

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone” is a complex organic molecule. It is a derivative of 1,2,3-triazole, a class of heterocyclic compounds . The 1,2,3-triazole ring is a versatile scaffold in medicinal chemistry, known for its ability to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives has been studied extensively. The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Scientific Research Applications

Drug Discovery

1,2,3-Triazoles serve as privileged structural motifs in drug discovery due to their diverse properties. This compound’s aromatic character, high chemical stability, and hydrogen bonding ability make it an attractive scaffold for designing novel drugs. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market, such as the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .

Click Chemistry

The 1,2,3-triazole motif is widely used in click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition. This approach allows for efficient and straightforward synthesis of 1,2,3-triazoles. Researchers often employ this reaction to create diverse libraries of compounds for drug screening and other applications .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. 1,2,3-Triazoles play a crucial role in designing host-guest systems, molecular recognition, and self-assembly processes. Their ability to form stable complexes with other molecules makes them valuable in this field .

Chemical Biology

Researchers utilize 1,2,3-triazoles as bioconjugation tools. By attaching specific functional groups to the triazole core, they can label biomolecules (such as proteins or nucleic acids) for imaging, tracking, or targeted drug delivery. The triazole’s stability and compatibility with biological systems make it an excellent choice .

Fluorescent Imaging

Fluorescent 1,2,3-triazoles find applications in cellular imaging. These compounds can be selectively incorporated into biomolecules, allowing researchers to visualize specific cellular processes. Their fluorescence properties make them valuable probes for studying biological systems .

Materials Science

1,2,3-Triazoles contribute to the development of functional materials. Researchers have explored their use in polymers, sensors, and optoelectronic devices. The triazole’s unique electronic properties and ease of modification make it an intriguing building block for advanced materials .

Mechanism of Action

Mode of Action

Based on its structural components, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to possess various biological activities, suggesting that this compound could potentially affect multiple pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other biologically active compounds, it may exhibit a range of potential effects, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Without specific information about this compound, it’s difficult to predict how these factors would influence its action .

Safety and Hazards

properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-24-15-4-2-3-12-7-16(25-17(12)15)18(23)21-8-13(9-21)22-10-14(19-20-22)11-5-6-11/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCMCYIKZPDCCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B2778150.png)

![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778152.png)

![3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2778155.png)